(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{3,5-Diiodo-4-[(3-methylbenzyl)oxy]phenyl}methylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodides, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3,5-Diiodo-4-[(3-methylbenzyl)oxy]phenyl}methylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the nitro group: This is usually done via nitration reactions using nitric acid or other nitrating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the iodides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((E)-1-{3,5-Diiodo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one: Similar structure but with a different benzyl group.
4-((E)-1-{3,5-Diiodo-4-[(3-methylbenzyl)oxy]phenyl}methylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: Lacks the nitro group.
Uniqueness
The unique combination of functional groups in 4-((E)-1-{3,5-Diiodo-4-[(3-methylbenzyl)oxy]phenyl}methylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H18I2N2O5 |
---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
(4E)-4-[[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18I2N2O5/c1-14-4-3-5-16(8-14)13-33-23-19(26)9-17(10-20(23)27)11-21-25(30)34-24(28-21)18-7-6-15(2)22(12-18)29(31)32/h3-12H,13H2,1-2H3/b21-11+ |
InChI Key |
FCDBMUKXGRAOQF-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)C)[N+](=O)[O-])I |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)C)[N+](=O)[O-])I |
Origin of Product |
United States |
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